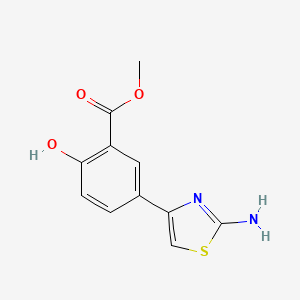
Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate is a compound that belongs to the class of organic compounds known as aminothiazoles. These compounds are characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate typically involves the reaction of 2-aminothiazole with methyl 2-hydroxybenzoate under specific conditions. One efficient method involves a catalyst-free, aqueous ethanol-mediated synthesis. This method employs 2-aminothiazole, N’,N’-dimethyl barbituric acid, and different aldehydes at 80°C in an aqueous ethanol medium . The reaction is known for its superior green credentials, faster reaction times, and higher product yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of aqueous ethanol as a solvent and the avoidance of heavy metal catalysts, are likely to be applied to scale up the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring and the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions include various substituted thiazole and benzene derivatives, which can exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound acts as an antagonist against the enzyme UDP-N-acetylmuramate/L-alanine ligase, inhibiting bacterial cell wall synthesis.
Anticancer Activity: It binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately, cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminothiazole: A simpler analogue with similar antimicrobial properties.
Methyl 2-hydroxybenzoate: Known for its use in the synthesis of various esters with biological activities.
Thiazole-based Compounds: A broad class of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness
Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate is unique due to its combined structural features of both the aminothiazole and hydroxybenzoate moieties, which contribute to its enhanced biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C11H10N2O3S |
|---|---|
Molekulargewicht |
250.28 g/mol |
IUPAC-Name |
methyl 5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzoate |
InChI |
InChI=1S/C11H10N2O3S/c1-16-10(15)7-4-6(2-3-9(7)14)8-5-17-11(12)13-8/h2-5,14H,1H3,(H2,12,13) |
InChI-Schlüssel |
KGOCCNXTBVTMIH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CSC(=N2)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Butoxyphenyl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide](/img/structure/B15054028.png)
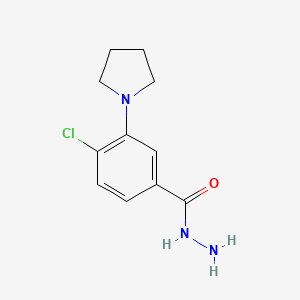
![6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine](/img/structure/B15054046.png)
![2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/no-structure.png)
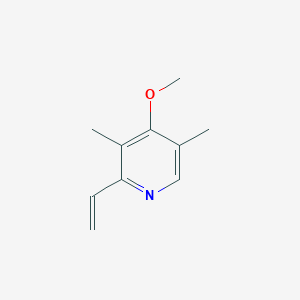
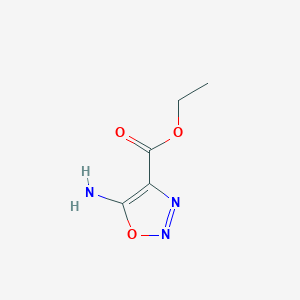
![tert-Butyl 4-(hydroxymethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B15054075.png)
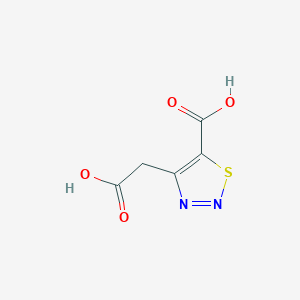
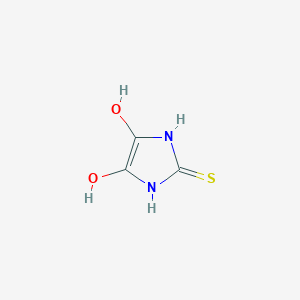
![tert-butyl 4-oxo-4,5-dihydrofuro[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B15054094.png)
![(Z)-tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate](/img/structure/B15054099.png)
![3-methyl-1-phenyl-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B15054106.png)

